(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a naphthalene ring, and a morpholine moiety
Properties
IUPAC Name |
5-methyl-4-[[4-(morpholine-4-carbonyl)phenyl]iminomethyl]-2-naphthalen-1-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-18-23(26(32)30(28-18)24-8-4-6-19-5-2-3-7-22(19)24)17-27-21-11-9-20(10-12-21)25(31)29-13-15-33-16-14-29/h2-12,17,28H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNGNBKUMKBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common approach is to start with the preparation of the pyrazolone core, followed by the introduction of the naphthalene ring and the morpholine moiety. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one has potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-methyl-4-({[4-(piperidin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-5-methyl-4-({[4-(pyrrolidin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups. The presence of the morpholine moiety, in particular, may confer unique properties such as enhanced solubility or specific binding affinity to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
